molecular formula C15H10BrClF3NO2 B398557 2-(4-bromophenoxy)-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide

2-(4-bromophenoxy)-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide

Cat. No. B398557
M. Wt: 408.6g/mol
InChI Key: HTEMMAOBOKNNJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-bromophenoxy)-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide is a useful research compound. Its molecular formula is C15H10BrClF3NO2 and its molecular weight is 408.6g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(4-bromophenoxy)-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-bromophenoxy)-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-(4-bromophenoxy)-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide

Molecular Formula

C15H10BrClF3NO2

Molecular Weight

408.6g/mol

IUPAC Name

2-(4-bromophenoxy)-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C15H10BrClF3NO2/c16-9-1-4-11(5-2-9)23-8-14(22)21-10-3-6-13(17)12(7-10)15(18,19)20/h1-7H,8H2,(H,21,22)

InChI Key

HTEMMAOBOKNNJU-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1OCC(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F)Br

Canonical SMILES

C1=CC(=CC=C1OCC(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a round bottom flask was added 4-bromophenol (1.7 g, 9.8 mmol, 1.0 eq.), acetamide 21 (2.79 g, 10.3 mmol, 1.05 eq.), potassium iodide (1.7 g, 10.3 mmol, 1.05 eq.), potassium carbonate (2.7 g, 19.6 mmol, 2.0 eq.), and acetonitrile (35.0 mL). The reaction mixture was then reluxed with vigorous stirring for 2 h. The hot reaction was then filtered to remove the insoluble potassium carbonate. The filtrate was concentrated to give 3.8 g of crude bromo-phenoxy-acetamide 22 as a light brown solid. The solid was then triturated with 10 mL of cold acetonitrile, filtered, and rinsed with 5 mL of cold acetonitrile to give pure bromo-phenoxy-acetamide 22 (1.85 g, 45% yield). Note: there was still an abundant amount of crude product in the mother liquor. LC/MSD (HP Series 1100 MSD) MS (ES+) m/z 409.9 (M+H)+1 1H-NMR, Varian 400 MHz (DMSO-d6) δ 8.20 (d, 1H), 7.90 (dd, 1H), 7.68 (d, 1H), 7.48 (d, 2H), 6.99 (d, 2H), 4.75 (s, 2H) ppm.
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
2.79 g
Type
reactant
Reaction Step One
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
2.7 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One

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